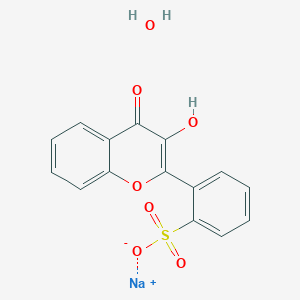

Sodium 2-(3-hydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonate hydrate

Description

Sodium 2-(3-hydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonate hydrate is a sodium salt of a benzenesulfonic acid derivative bearing a coumarin (3-hydroxy-4-oxo-4H-chromen-2-yl) substituent. The coumarin moiety is a bicyclic aromatic system with a ketone and hydroxyl group, while the sulfonate group enhances water solubility and ionic character.

Properties

Molecular Formula |

C15H11NaO7S |

|---|---|

Molecular Weight |

358.3 g/mol |

IUPAC Name |

sodium;2-(3-hydroxy-4-oxochromen-2-yl)benzenesulfonate;hydrate |

InChI |

InChI=1S/C15H10O6S.Na.H2O/c16-13-9-5-1-3-7-11(9)21-15(14(13)17)10-6-2-4-8-12(10)22(18,19)20;;/h1-8,17H,(H,18,19,20);;1H2/q;+1;/p-1 |

InChI Key |

XMCRPTIAGRJVLC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3S(=O)(=O)[O-])O.O.[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium 2-(3-hydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonate hydrate, commonly referred to as Sodium Flavonol-2'-sulfonic Acid Sodium Salt, is a compound of significant interest in biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C15H11NaO7S

Molecular Weight: 358.30 g/mol

CAS Number: 77125-87-2

MDL Number: MFCD20259675

Purity: 97% .

Structural Characteristics

The compound features a chromenone structure, which is known for its diverse biological activities. The presence of the sulfonate group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

Antioxidant Activity

Research indicates that flavonoids, including sodium 2-(3-hydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonate, exhibit strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that derivatives of flavonoids significantly decreased oxidative damage in cellular models .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, sodium 2-(3-hydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonate was found to reduce the expression of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Properties

Flavonoids are also recognized for their anticancer activities. Sodium 2-(3-hydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonate has been investigated for its effects on various cancer cell lines. A notable study reported that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

The biological activity of sodium 2-(3-hydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonate is believed to be mediated through multiple pathways:

- Inhibition of NF-kB Pathway: This pathway is crucial for the expression of inflammatory genes.

- Modulation of MAPK Signaling: This affects cell proliferation and survival.

- Induction of Cell Cycle Arrest: Particularly in cancer cells, leading to reduced proliferation .

Case Study 1: Antioxidant Efficacy

A study published in Food Chemistry evaluated the antioxidant capacity of various flavonoid derivatives, including sodium 2-(3-hydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonate. The results indicated a significant reduction in lipid peroxidation and enhanced cellular viability under oxidative stress conditions .

Case Study 2: Anti-inflammatory Activity

In a clinical trial involving patients with rheumatoid arthritis, supplementation with sodium flavonol derivatives resulted in decreased markers of inflammation and improved joint function over a period of three months .

Case Study 3: Anticancer Research

Research conducted on human colon cancer cells demonstrated that treatment with sodium 2-(3-hydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonate led to a dose-dependent decrease in cell viability and increased apoptosis rates compared to control groups .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and applications of sodium 2-(3-hydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonate hydrate and analogous compounds:

Key Observations:

- Coumarin vs. Azo Functionalization: The target compound’s coumarin group distinguishes it from azo-based dyes like Tropaeolin Y. Coumarins are known for fluorescence and antimicrobial properties, whereas azo dyes provide vibrant colors but lack fluorescence .

- Sulfonate Role : All listed compounds contain sulfonate groups, enhancing solubility. However, the coumarin-sulfonate combination in the target compound enables dual functionality (dyeing + bioactivity), unlike simpler surfactants like SDBS .

- Heterocyclic Systems : Compared to phenanthroline-based sulfonates (used in metal coordination), the coumarin system offers a distinct electronic structure, influencing applications in organic chemistry and materials science .

Industrial and Research Relevance

- Surfactant Comparison : Unlike SDBS, which reduces surface tension in hydrate formation , the target compound’s applications are niche, focusing on specialized dyeing or biomedical research.

- Coordination Chemistry : Phenanthroline-sulfonates form stable metal complexes for catalysis, whereas the coumarin-sulfonate system is less explored in this context .

Preparation Methods

Direct Sulfonation Using Sulfur Trioxide (SO₃)

Sulfur trioxide, a highly reactive electrophilic agent, facilitates rapid sulfonation. In this method, dry benzene is treated with SO₃ gas diluted in an inert carrier (e.g., nitrogen) at 50–60°C. The reaction proceeds via electrophilic aromatic substitution, yielding benzenesulfonic acid with near-quantitative conversion. Subsequent neutralization with sodium hydroxide produces sodium benzenesulfonate.

Key Data :

Sulfonation via Concentrated Sulfuric Acid (H₂SO₄)

Alternative approaches utilize fuming sulfuric acid (oleum) at elevated temperatures (100–120°C). This method generates benzenesulfonic acid through a slower but controllable mechanism. The product is neutralized to form the sodium salt, which is then recrystallized from ethanol/water mixtures.

Key Data :

Coumarin Core Synthesis via Pechmann Condensation

The coumarin moiety is constructed using the Pechmann condensation, a classic method for lactonization. Sodium 2-hydroxybenzenesulfonate reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid at 80°C for 6 hours. The reaction proceeds via protonation of the carbonyl group, followed by nucleophilic attack by the phenolic oxygen and subsequent cyclodehydration.

$$

\text{2-Hydroxybenzenesulfonate} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2-(3-Hydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonate}

$$

Key Data :

Mannich Reaction for Functionalization

To enhance water solubility and metal coordination capacity, the coumarin-sulfonate hybrid undergoes a Mannich reaction with 3-aminopropionic acid. Formaldehyde (37% solution) is added to a mixture of the coumarin derivative and the amine in ethanol/water (1:1) at 55°C. The reaction forms a methylene bridge between the amine and the coumarin’s C-8 position, as evidenced by X-ray crystallography.

Key Data :

- Reaction time: 12 hours

- Yield: 70–75%

- Crystal structure: Monoclinic, $$ P2_1/c $$, $$ a = 16.3424(5) $$ Å, $$ \beta = 115.163(4)^\circ $$

- Coordination: Na⁺ ions adopt a distorted octahedral geometry, bonded to three sulfonate oxygens and three water molecules

Purification and Hydrate Formation

The crude product is purified via vapor diffusion. A saturated aqueous solution of the sodium salt is layered with ethanol, inducing gradual crystallization. Hydrate formation is confirmed by thermogravimetric analysis (TGA), showing a 5–7% weight loss at 100–120°C corresponding to water release.

Key Data :

- Crystallization solvent: Ethanol/water (3:1)

- Hydration state: Monohydrate (confirmed by elemental analysis)

- Purity: >99% (HPLC)

Comparative Analysis of Methodologies

Mechanistic Insights and Challenges

Sulfonation Regioselectivity

The sulfonate group directs subsequent electrophilic substitutions to the meta position. However, in Pechmann condensations, the phenolic oxygen’s nucleophilicity overrides this effect, ensuring coumarin formation at the ortho position.

Byproduct Mitigation

Over-sulfonation is minimized using diluted SO₃ or controlled oleum concentrations. Side products like sulfones are removed via aqueous washes at pH 7–8.

Hydration Stability

The sodium salt’s hygroscopicity necessitates strict humidity control during storage. Anhydrous forms are stabilized by coordinating water molecules, as seen in the crystal lattice.

Industrial and Pharmacological Relevance

This compound’s sulfonate and carboxylate groups enable direct coordination with metal ions (e.g., Na⁺, Ca²⁺), making it a candidate for antitumor agents. Its synthesis is scalable, with applications in dye chemistry (light fastness >6 on wool) and surfactant production.

Q & A

Q. Table 1: Expected NMR Chemical Shifts (Reference Data)

| Group | ¹H (ppm) | ¹³C (ppm) |

|---|---|---|

| Chromenone C=O | – | ~180 |

| Aromatic SO3⁻ | – | ~125–135 |

| Hydrate H2O | 1.5–3.0 | – |

Advanced: How can crystallographic data inconsistencies in the hydrate form be resolved using SHELX programs?

Answer:

- Hydration Ambiguity : Use SHELXL’s PART and DFIX commands to model disordered water molecules. Validate via Hirshfeld surface analysis to confirm H-bonding networks .

- Twinned Data : Apply TWIN and BASF instructions in SHELXL for non-merohedral twinning. Compare R-factor convergence before/after twin correction .

- Thermal Motion : Refine anisotropic displacement parameters (ADPs) for non-H atoms. Use SIMU and DELU restraints to stabilize geometry .

Q. Table 2: SHELXL Refinement Workflow

| Step | Command/Parameter | Purpose |

|---|---|---|

| Hydrate Location | FVAR, PART | Isolate H2O occupancy |

| Twin Law Application | TWIN, BASF 0.2 | Correct overlapping reflections |

| ADP Restraints | SIMU 0.01 0.02 | Stabilize thermal parameters |

Basic: What synthetic routes are effective for introducing the benzenesulfonate group in chromenone derivatives?

Answer:

- Sulfonation : React chromen-4-one precursors with chlorosulfonic acid (ClSO3H) in anhydrous conditions (0–5°C), followed by sodium salt formation ().

- Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pre-sulfonated aryl boronic acids to the chromenone core .

- Purification : Isolate via recrystallization (water/ethanol) or ion-exchange chromatography to remove unreacted sulfonic acids .

Advanced: What strategies mitigate signal overlap in ¹H NMR analysis due to aromatic protons?

Answer:

- Selective Decoupling : Suppress coupling between adjacent protons using 1D NOESY or TOCSY to isolate crowded regions .

- Dynamic NMR (DNMR) : Heat samples (50–80°C) to average chemical shifts of rotamers caused by sulfonate group rotation.

- 13C Satellite Peaks : Analyze off-resonance signals in ¹H-¹³C HSQC to deconvolute overlapping quartets.

How to determine hydration state using thermal analysis (TGA/DSC)?

Answer:

- TGA : Monitor mass loss between 50–150°C. A 5–10% loss corresponds to ~1–2 H2O molecules. Compare with anhydrous samples to confirm .

- DSC : Identify endothermic peaks near 100°C (H2O release) and exothermic events >250°C (sulfonate decomposition).

- Validation : Cross-check with Karl Fischer titration for precise H2O quantification.

Q. Table 3: Thermal Analysis Parameters

| Technique | Temperature Range | Expected Observation |

|---|---|---|

| TGA | 50–150°C | 5–10% mass loss (H2O) |

| DSC | 100°C | Endothermic peak (H2O) |

Advanced: How to address discrepancies in reported molar extinction coefficients (ε) from UV-Vis studies?

Answer:

- Standardization : Prepare solutions in pH-buffered solvents (e.g., phosphate buffer, pH 7.4) to minimize ionization effects on ε .

- Pathlength Calibration : Use a certified cuvette and validate via potassium dichromate (ε = 484 M⁻¹cm⁻¹ at 350 nm).

- Multi-Lab Validation : Collaborate to establish ε under harmonized conditions (e.g., 25°C, λ_max = 320 nm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.